Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride
Description
Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate hydrochloride is a synthetic organic compound featuring a propanoate ester backbone modified with methyl and methylamino substituents. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.
Properties
IUPAC Name |
methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10-6-4-8(12)11(2)7-5-9(13)14-3;/h10H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXQJUWPBVBEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)CCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituents, backbone modifications, or functional groups, influencing their physicochemical and biological properties:
Physicochemical Properties
- Solubility : Hydrochloride salts of similar compounds (e.g., Ethylarticaine hydrochloride) exhibit improved aqueous solubility compared to free bases, a trait likely shared by the target compound .
- Stability: Aliphatic analogs (e.g., Methyl 3-(methylamino)propanoate) are generally more stable under acidic conditions than aryl-substituted derivatives, which may degrade due to aromatic ring reactivity .
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